Introduction: The Significance of Schiff Base Nematic Liquid Crystals
Introduction: The Significance of Schiff Base Nematic Liquid Crystals
An In-Depth Technical Guide to p-Butoxybenzylidene p-hexylaniline (4O.6)
Schiff base liquid crystals represent a foundational class of thermotropic liquid crystals, materials that exhibit intermediate phases (mesophases) between the solid and isotropic liquid states as a function of temperature.[1] Ever since the discovery of room-temperature nematic behavior in 4-methoxybenzylidene-4′-butylaniline (MBBA), these compounds have been subjects of intense scientific scrutiny and technological interest.[2] Their molecular structure, characterized by an imine (azomethine) linkage (-CH=N-) connecting two aromatic rings, provides a rigid core that is essential for the formation of liquid crystalline phases.
This guide focuses on a specific member of the N-(p-n-alkoxybenzylidene)-p-n-alkylaniline (nO.m) homologous series: p-Butoxybenzylidene p-hexylaniline , commonly designated as 4O.6 . In this notation, '4O' refers to the four-carbon butoxy chain on the benzylidene portion, and '.6' refers to the six-carbon hexyl chain on the aniline portion. This compound serves as an exemplary model for understanding the structure-property relationships that govern mesophase behavior, making it a subject of interest for researchers in materials science, condensed matter physics, and drug development professionals exploring ordered fluid media.
This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and characterization of p-Butoxybenzylidene p-hexylaniline, grounded in established scientific protocols and authoritative data.
Section 1: Molecular Structure and Chemical Identity
The defining feature of p-Butoxybenzylidene p-hexylaniline is its elongated, rod-like molecular geometry, a prerequisite for the formation of orientationally ordered liquid crystal phases. The molecule consists of a rigid central core composed of two phenyl rings linked by an imine group, with flexible alkyl and alkoxy chains at its termini. These flexible chains are crucial; their length and conformation significantly influence the melting point and the stability of the various mesophases.[3]
Table 1: Chemical Identity and Key Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 39777-12-3 | [] |
| Molecular Formula | C23H31NO | [][5] |
| Molecular Weight | 337.50 g/mol | [][5] |
| IUPAC Name | N-(4-butoxybenzylidene)-4-hexylaniline | |
| Common Synonyms | 4O.6; 4-butoxybenzylidene-4'-hexylaniline | [6] |
| SMILES | CCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC | [] |
| InChI Key | OFIBDXCRLAWBQU-UHFFFAOYSA-N | [][5] |
Section 2: Physicochemical and Liquid Crystalline Properties
p-Butoxybenzylidene p-hexylaniline is a thermotropic liquid crystal, meaning its phase transitions are induced by changes in temperature.[1] Like other members of the nO.m series, it exhibits a rich polymorphism, displaying multiple mesophases between its crystalline solid state and the isotropic liquid state.[3] The characterization of these phases and their transition temperatures is fundamental to understanding the material's behavior and potential applications. These properties are typically determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[2][7]
Table 2: Thermal and Physical Properties
| Property | Value | Unit | Source(s) |
| Enthalpy of Formation (gas, ΔfH°gas) | -117.93 | kJ/mol | [5] |
| Enthalpy of Vaporization (ΔvapH°) | 78.39 | kJ/mol | [5] |
| Normal Boiling Point (Tboil) | 888.06 | K | [5] |
| Octanol/Water Partition Coeff. (logPoct/wat) | 6.739 | [5] |
Note: The thermodynamic properties listed above are calculated values from chemical property databases and provide a theoretical baseline for the compound's behavior.
The liquid crystalline behavior is the most critical aspect of this compound. The nO.m series is well-studied for its complex phase transitions, including nematic (N), smectic A (SmA), smectic B (SmB), and smectic C (SmC) phases.[3] The nematic phase is characterized by long-range orientational order but no positional order, while smectic phases possess both orientational order and some degree of positional order, forming layered structures.[8] The specific transition temperatures and the types of mesophases present are highly sensitive to the purity of the compound.
Section 3: Synthesis and Purification
The synthesis of p-butoxybenzylidene p-hexylaniline is a classic example of Schiff base condensation. This reaction involves the nucleophilic addition of a primary amine to a carbonyl group of an aldehyde, followed by the elimination of a water molecule to form an imine.
Principle of Synthesis
The reaction proceeds by combining equimolar amounts of p-butoxybenzaldehyde and p-hexylaniline.[7] The reaction is typically carried out in a refluxing alcohol solvent, such as absolute ethanol. A small amount of an acid catalyst, like glacial acetic acid, is often added to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction. The equilibrium is driven towards the product by the precipitation of the Schiff base from the solution upon cooling or by azeotropic removal of water.
Experimental Protocol: Synthesis and Purification
This protocol is a representative method for synthesizing high-purity Schiff base liquid crystals.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve p-butoxybenzaldehyde (0.01 mol) in 20 mL of absolute ethanol.
-
Addition of Amine: To the stirred solution, add an equimolar amount of p-hexylaniline (0.01 mol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Product Isolation (Crystallization): After the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of the crude product.
-
Filtration: Collect the solid product by vacuum filtration and wash it several times with small portions of cold absolute ethanol to remove any unreacted starting materials.
-
Purification (Recrystallization): The crucial step for obtaining a material with sharp, well-defined phase transitions is rigorous purification. Recrystallize the crude product from absolute ethanol. This process should be repeated 2-3 times, or until the phase transition temperatures measured by DSC are constant and sharp.
-
Drying: Dry the final purified product in a vacuum oven at a temperature below its melting point to remove any residual solvent.
Section 4: Structural and Thermal Characterization
Post-synthesis, a rigorous characterization is imperative to confirm the chemical identity, purity, and liquid crystalline properties of the compound. This is a multi-step process involving both spectroscopic and thermal analysis techniques.
Protocol 1: Spectroscopic Confirmation (FT-IR & NMR)
Spectroscopic methods provide definitive confirmation of the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a sample by mixing a small amount of the dried product with KBr powder and pressing it into a pellet, or by analyzing it as a thin film.
-
Acquire the infrared spectrum.
-
Validation: Confirm the formation of the Schiff base by identifying the characteristic absorption band for the imine (C=N) stretch, typically found around 1615-1630 cm⁻¹.[9] Crucially, verify the disappearance of the C=O stretching band from the starting aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the starting aniline (around 3300-3400 cm⁻¹).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Validation: Analyze the spectra to confirm the presence of all expected proton and carbon signals. Key signals to identify include the imine proton (-CH=N-) as a singlet in the ¹H NMR spectrum (typically δ 8-9 ppm) and the imine carbon in the ¹³C NMR spectrum (typically δ 150-160 ppm). The integration of the proton signals should match the number of protons in the structure.
-
Protocol 2: Thermal and Mesophase Analysis (DSC & POM)
These techniques are essential for determining the thermotropic properties.
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the purified sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Run a heat-cool-heat cycle at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions (e.g., 25 °C to 100 °C).
-
Analysis: Identify the phase transitions from the resulting thermogram. Endothermic peaks on heating and exothermic peaks on cooling correspond to transitions. The peak onset temperature is typically reported as the transition temperature (T), and the integrated peak area provides the enthalpy of the transition (ΔH).[7] A pure sample will exhibit sharp, well-defined peaks.
-
-
Polarized Optical Microscopy (POM):
-
Place a small amount of the sample on a clean microscope slide and cover it with a coverslip.
-
Position the slide on a hot stage attached to a polarizing microscope.
-
Heat the sample slowly into its isotropic liquid phase (it will appear dark under crossed polarizers).
-
Cool the sample slowly from the isotropic phase at a controlled rate (e.g., 1-2 °C/min).
-
Analysis: Observe the sample through the microscope. As it cools, different liquid crystal phases will appear, each with a characteristic optical texture. For example, the nematic phase often exhibits a "schlieren" or "marbled" texture.[10] The temperatures at which these textures appear and disappear are recorded and correlated with the transitions observed in the DSC thermogram.[7]
-
Section 5: Applications and Future Outlook
As a classic nematic liquid crystal, p-Butoxybenzylidene p-hexylaniline and its analogues are of significant interest for electro-optical applications. The ability to reorient the molecular directors with an external electric field is the fundamental principle behind liquid crystal displays (LCDs).[8][11] While single compounds like 4O.6 are often not used alone, they are critical components in liquid crystal mixtures. By carefully blending different mesogens, properties such as the nematic temperature range, viscosity, dielectric anisotropy, and birefringence can be precisely tuned for specific device requirements.[1]
Beyond displays, the unique properties of nematic liquid crystals are being explored in advanced technologies:
-
Microwave and Millimeter-Wave Devices: The tunable dielectric permittivity of liquid crystals makes them attractive for reconfigurable microwave devices like phase shifters, filters, and tunable antennas.[12]
-
Sensors: The sensitivity of liquid crystal phases to external stimuli such as temperature, pressure, and chemical analytes allows for their use in various sensing applications.
-
Ordered Solvents: The anisotropic environment of a nematic phase can be used as a medium to study molecular structure and dynamics or to direct chemical reactions.
The continued study of well-defined compounds like p-Butoxybenzylidene p-hexylaniline provides the fundamental data necessary to design and engineer the next generation of advanced materials and devices that rely on the unique properties of the liquid crystalline state of matter.
References
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (n.d.). PMC. [Link]
-
The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. (2019, August 21). MDPI. [Link]
-
Synthesis and phase behavior of Y-shaped Schiff base liquid crystal oligomers. (2022, November 14). Taylor & Francis Online. [Link]
-
Characterization of Nematic Liquid Crystals at Microwave Frequencies. (2020, December 3). MDPI. [Link]
-
Thermal characterisation of thermotropic nematic liquid-crystalline elastomers. (n.d.). Macromolecular Chemistry and Physics. [Link]
-
synthesis and characterisation of schiff base liquid crystals possessing dialkylamino terminal. (2011, May). UTAR Institutional Repository. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE LIQUID CRYSTALS WITH DISPERSED ZnO NANOPARTICLES-OPTICAL PROPERTIES. (n.d.). Rasayan Journal. [Link]
-
Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. (n.d.). Universidad de Granada. [Link]
-
Characterisation and Applications of Nematic Liquid Crystals in Microwave Devices. (2011, June 14). Taylor & Francis Online. [Link]
-
Phase transitions in liquid crystal 6O.4 (p-n-hexyloxybenzylidine-p′-n-butylaniline). (2025, August 9). ResearchGate. [Link]
-
Numerical characterization of nematic liquid crystal microstructures under applied electric fields. (2013, October 17). AIP Publishing. [Link]
-
p-Heptyloxybenzylidene p-butylaniline. (n.d.). NIST WebBook. [Link]
-
Chemical Properties of p-Butoxybenzylidene p-hexylaniline (CAS 39777-12-3). (n.d.). Cheméo. [Link]
-
Study of electro-optical behavior of nematic liquid crystal p- butoxybenzylidene, p-heptylaniline (BBHA) under applied electric field by using density functional theory. (2025, February 11). ResearchGate. [Link]
-
Cas no 29743-09-7 (p-Butoxybenzylidene p-Butylaniline). (2024, August 29). Kuujia. [Link]
-
STATIC ELECTRICAL CONDUCTIVITY OF LIQUID CRYSTALLINE P-BUTOXYBENZYLIDENE P-HEPTYLANILINE. (2014, September 18). International Journal of Current Research. [Link]
-
Phase Transitions in N(p-n-Butoxybenzylidene) p-n-Alkyl Anilines: Density and Refractive Index Studies. (2025, August 9). ResearchGate. [Link]
-
p-butoxybenzylidene-p-octylaniline (CAS 39777-26-9). (2025, August 27). Chemsrc. [Link]
Sources
- 1. Characterization of Nematic Liquid Crystals at Microwave Frequencies [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 5. p-Butoxybenzylidene p-hexylaniline (CAS 39777-12-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. p-butoxybenzylidene-p-octylaniline | CAS#:39777-26-9 | Chemsrc [chemsrc.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. journalcra.com [journalcra.com]
- 9. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.utar.edu.my [eprints.utar.edu.my]
- 11. 29743-09-7(p-Butoxybenzylidene p-Butylaniline) | Kuujia.com [kuujia.com]
- 12. tandfonline.com [tandfonline.com]
